[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylcarbamothioylhydrazinylidene moiety with a dimethoxybenzoate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate under controlled conditions to form the cyclohexylcarbamothioylhydrazine intermediate.
Condensation reaction: The intermediate is then reacted with 4-formylphenyl 3,4-dimethoxybenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
tert-Butyl carbamate: Another compound with a carbamate group, used in various chemical reactions.
Uniqueness
[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H27N3O4S/c1-28-20-13-10-17(14-21(20)29-2)22(27)30-19-11-8-16(9-12-19)15-24-26-23(31)25-18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,25,26,31)/b24-15+ |
InChI Key |
LFWCQNOTFHKIKZ-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3CCCCC3)OC |
Origin of Product |
United States |
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